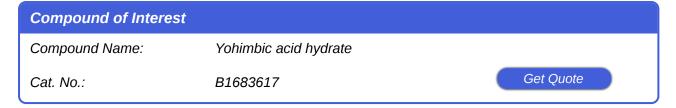


# spectroscopic analysis of yohimbic acid hydrate (NMR, IR, MS)

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An In-depth Technical Guide to the Spectroscopic Analysis of Yohimbic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Yohimbic acid, an indole alkaloid and the principal metabolite of yohimbine, is a compound of significant interest in pharmaceutical research.[1] Its structural elucidation and purity assessment are critical for drug development and quality control. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the analysis of **yohimbic acid hydrate** (C<sub>20</sub>H<sub>24</sub>N<sub>2</sub>O<sub>3</sub>·H<sub>2</sub>O). Detailed experimental protocols, data interpretation, and visualized workflows are presented to serve as a practical resource for researchers in the field.

## **Molecular Structure of Yohimbic Acid Hydrate**

Yohimbic acid is a pentacyclic indole alkaloid characterized by a carboxylic acid group, a secondary alcohol, and a tetrahydro-β-carboline core.[2] The hydrate form incorporates a molecule of water into its crystal structure.

- Molecular Formula: C20H24N2O3[2]
- Molecular Weight (Anhydrous): 340.4 g/mol [2]
- Molecular Weight (Monohydrate): 358.43 g/mol [3]



### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[4] For yohimbic acid, <sup>1</sup>H and <sup>13</sup>C NMR provide detailed information about its complex ring system and functional groups.

#### <sup>1</sup>H NMR Spectroscopy

The ¹H NMR spectrum of yohimbic acid is expected to show distinct signals for the aromatic protons of the indole ring, the protons on the saturated carbocyclic rings, the methine proton adjacent to the hydroxyl group, and the acidic proton of the carboxylic acid. The N-H proton of the indole ring also gives a characteristic signal.

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts for Yohimbic Acid (Note: Data is inferred from the closely related compound Yohimbine[5] and known chemical shift ranges. Actual values may vary based on solvent and experimental conditions.)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity
Indole N-H	~7.9 - 8.1	br s
Aromatic C-H (4 protons)	~7.0 - 7.5	m
H-17 (CH-OH)	~4.2 - 4.3	m
Aliphatic/Alicyclic Protons	~1.3 - 3.4	m
Carboxylic Acid O-H	> 10 (variable)	br s

#### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum complements the <sup>1</sup>H NMR data by identifying all unique carbon environments within the molecule. Key signals include the carbonyl carbon of the carboxylic acid, the aromatic carbons of the indole ring, and the carbons of the aliphatic rings.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for Yohimbic Acid (Note: Data is inferred from the closely related compound Yohimbine[6] and known chemical shift ranges. The primary difference is the carboxylic acid carbon replacing the ester carbonyl.)



Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)	~175 - 180
Aromatic Carbons	~108 - 136
C-17 (CH-OH)	~67 - 70
Aliphatic/Alicyclic Carbons	~21 - 62

#### **Experimental Protocol for NMR Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of **yohimbic acid hydrate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube.[4] DMSO-d<sub>6</sub> is often preferred for compounds with acidic protons to ensure their observation.
- Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration ( $\delta = 0.00$  ppm).[4]
- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument typically uses a powerful superconducting magnet.[7]
- Data Acquisition: Acquire the <sup>1</sup>H NMR spectrum. Following this, acquire the <sup>13</sup>C NMR spectrum. Modern spectrometers use pulse techniques and Fourier transformation to convert the raw signal (Free Induction Decay, FID) into a frequency-domain spectrum.[7]
- Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9]

#### Interpretation of the IR Spectrum

The IR spectrum of **yohimbic acid hydrate** will display characteristic absorption bands corresponding to its key functional groups. The presence of the water of hydration will be



evident as a broad O-H stretching band.

Table 3: Characteristic IR Absorption Bands for Yohimbic Acid Hydrate

Functional Group	Absorption Range (cm <sup>-1</sup> )	Description	
O-H Stretch (Carboxylic Acid)	2500 - 3300	Very broad, often overlapping C-H stretches[8]	
O-H Stretch (Alcohol & Water)	3200 - 3600	Broad and strong[8]	
N-H Stretch (Indole)	~3400	Moderate, sharp	
C-H Stretch (Aromatic)	3000 - 3100	Sharp, multiple bands	
C-H Stretch (Aliphatic)	2850 - 3000	Strong, sharp	
C=O Stretch (Carboxylic Acid)	~1700 - 1725	Strong, sharp	
C=C Stretch (Aromatic)	~1450 - 1600	Multiple bands	
C-O Stretch (Alcohol)	~1050 - 1150	Strong	

## **Experimental Protocol for IR Spectroscopy**

For solid samples like **yohimbic acid hydrate**, the KBr pellet method is common.

- Sample Preparation: Mix a small amount of yohimbic acid hydrate (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder.
- Grinding: Thoroughly grind the mixture in an agate mortar to a fine, uniform powder.
- Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer.[10]
- Spectrum Recording: Record the spectrum, typically in the range of 4000 to 400 cm<sup>-1</sup>. A background spectrum of air should be recorded and subtracted automatically.



## **Mass Spectrometry (MS)**

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis. [12]

#### **Interpretation of the Mass Spectrum**

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of yohimbic acid is expected to show a prominent peak for the protonated molecule [M+H]<sup>+</sup>.

Table 4: Expected Mass Spectrometry Data for Yohimbic Acid

lon	Calculated m/z	Observed m/z	Description
[M+H] <sup>+</sup>	341.1865	341.2[13]	Protonated molecular ion
M <sup>+</sup> (EI)	340.1787	-	Molecular ion (radical cation)
Fragments	-	198.1, 212.1[13]	Result from the cleavage of the molecule

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing highly accurate mass measurements.

#### **Experimental Protocol for Mass Spectrometry (ESI-MS)**

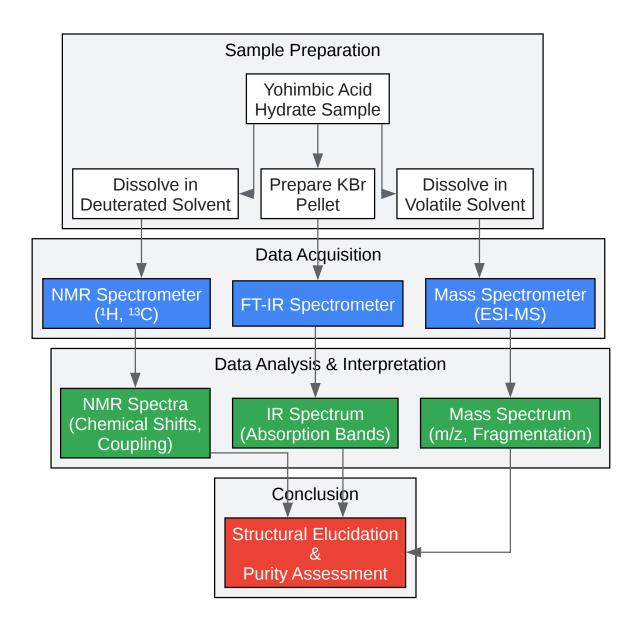
- Sample Preparation: Prepare a dilute solution of **yohimbic acid hydrate** (e.g., in the range of 10-100 μg/mL) in a suitable volatile solvent like methanol or acetonitrile/water.[14]
- Ionization: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer. A high voltage is applied, causing the sample to form a fine spray of charged droplets.



- Mass Analysis: The ions generated in the source are accelerated into the mass analyzer.[15]
  The analyzer separates the ions based on their m/z ratio.
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[15]

## **Visualized Workflows and Data Relationships**

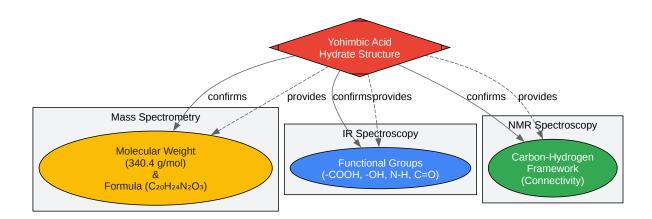
Diagrams created using the DOT language provide a clear visual representation of the analytical processes and the interplay of data from different spectroscopic techniques.





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Caption: General workflow for the spectroscopic analysis of **yohimbic acid hydrate**.



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